Cas no 52943-88-1 (3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine)

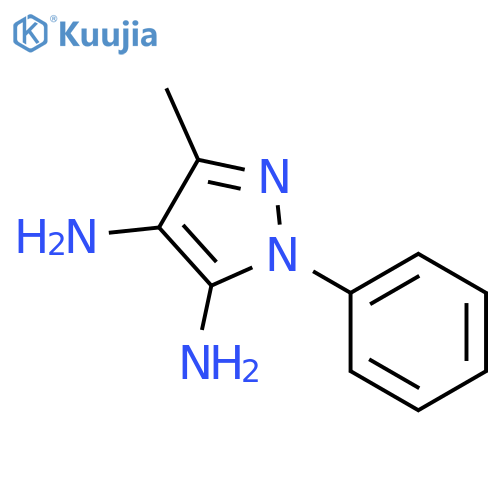

52943-88-1 structure

商品名:3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine 化学的及び物理的性質

名前と識別子

-

- 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

- 1H-Pyrazole-4,5-diamine, 3-methyl-1-phenyl-

- 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine(SALTDATA: FREE)

- 5-methyl-2-phenylpyrazole-3,4-diamine

- CHEMBRDG-BB 4023569

- 1-Phenyl-3-methyl-4,5-diaminopyrazole

- 3-methyl-1-phenyl-1H-pyrazol-4,5-yldiamine

- 4,5-diamino-3-methyl-1-phenyl-1H-pyrazole

- 4,5-diamino-3-methyl-1-phenyl-pyrazole

- 5-methyl-2-phenyl-2H-pyrazole-3,4-diamine

- EN300-1716826

- DTXSID70357952

- SCHEMBL34059

- CCA94388

- MFCD00462186

- Oprea1_092461

- 4,5-diamino-3-methyl-1-phenylpyrazole

- AKOS006282524

- CBDivE_002045

- Cambridge id 5611020

- BS-38024

- 52943-88-1

-

- MDL: MFCD00462186

- インチ: InChI=1S/C10H12N4/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,11-12H2,1H3

- InChIKey: JSVCLRZBHIRDNZ-UHFFFAOYSA-N

- ほほえんだ: CC1=NN(C2=CC=CC=C2)C(=C1N)N

計算された属性

- せいみつぶんしりょう: 188.10600

- どういたいしつりょう: 188.106196400g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 69.9Ų

じっけんとくせい

- PSA: 69.86000

- LogP: 2.50750

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine セキュリティ情報

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M357010-100mg |

3-methyl-1-phenyl-1h-pyrazole-4,5-diamine |

52943-88-1 | 100mg |

$ 65.00 | 2022-06-03 | ||

| Fluorochem | 230979-250mg |

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine |

52943-88-1 | 95% | 250mg |

£105.00 | 2022-02-28 | |

| Fluorochem | 230979-1g |

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine |

52943-88-1 | 95% | 1g |

£176.00 | 2022-02-28 | |

| abcr | AB217610-250 mg |

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine; 95% |

52943-88-1 | 250MG |

€193.50 | 2023-02-05 | ||

| abcr | AB217610-5 g |

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine; 95% |

52943-88-1 | 5g |

€1,012.20 | 2023-02-05 | ||

| eNovation Chemicals LLC | Y1246700-1g |

3-methyl-1-phenyl-1H-pyrazole-4,5-diamine |

52943-88-1 | 95% | 1g |

$255 | 2024-06-06 | |

| Enamine | EN300-1716826-0.25g |

3-methyl-1-phenyl-1H-pyrazole-4,5-diamine |

52943-88-1 | 0.25g |

$173.0 | 2023-09-20 | ||

| Enamine | EN300-1716826-0.5g |

3-methyl-1-phenyl-1H-pyrazole-4,5-diamine |

52943-88-1 | 0.5g |

$181.0 | 2023-09-20 | ||

| Alichem | A049002859-1g |

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine |

52943-88-1 | 95% | 1g |

$314.16 | 2023-09-01 | |

| Enamine | EN300-1716826-2.5g |

3-methyl-1-phenyl-1H-pyrazole-4,5-diamine |

52943-88-1 | 2.5g |

$337.0 | 2023-09-20 |

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

52943-88-1 (3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine) 関連製品

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:52943-88-1)3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine

清らかである:99%/99%

はかる:1g/5g

価格 ($):180.0/620.0